
Toborinone
Vue d'ensemble
Description
Toborinone is a novel inotropic agent developed by Otsuka Pharmaceutical Co., Ltd. It is known for its moderate coronary vasodilatory action without direct chronotropic effects. This compound has been investigated for its potential in treating cardiac failure and has shown promising results in clinical trials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Toborinone, with the chemical formula C21H24N2O5, can be synthesized through multiple routes. One common method involves the reaction of 6-(3-amino-2-hydroxypropoxy)-2(1H)-quinolinone with 3,4-dimethoxybenzaldehyde under reductive alkylation conditions . Another method includes the ring opening of an epoxide intermediate with 3,4-dimethoxybenzylamine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, ensuring high purity and yield. The process is optimized for scalability and cost-effectiveness, adhering to stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: Toborinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, including glucuronic acid and sulfate conjugates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can participate in substitution reactions, particularly involving its quinolinone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various conjugates and derivatives, such as glucuronides, sulfates, and cysteine conjugates .
Applications De Recherche Scientifique
Chemistry
Toborinone is utilized as a model compound for studying phosphodiesterase inhibition and its effects on cAMP levels. Researchers employ it to understand the biochemical pathways influenced by phosphodiesterase inhibitors.
Biology
In biological research, this compound has been investigated for its impact on cellular signaling pathways and calcium mobilization. Studies have shown that it can modulate various cellular processes, making it a valuable tool in understanding cardiac physiology.
Medicine
This compound is primarily researched for its therapeutic potential in treating heart failure. Clinical trials have demonstrated its efficacy in improving hemodynamic parameters in patients with moderate to severe congestive heart failure (CHF). For instance:
- A multicenter double-blind study indicated that patients receiving this compound showed a significant improvement in cardiac index and pulmonary capillary wedge pressure compared to placebo groups .
- In a study involving swine models of sepsis, this compound was found to improve myocardial contractility without affecting circulating tumor necrosis factor-alpha levels, suggesting its potential utility in critically ill patients .
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Chemistry | Model compound for phosphodiesterase studies | Enhances understanding of cAMP modulation |
Biology | Effects on cellular signaling and calcium mobilization | Influences cardiac physiology |
Medicine | Treatment for heart failure | Significant improvement in hemodynamic status in clinical trials |
Case Study 1: Clinical Efficacy in Heart Failure
A phase III clinical trial evaluated the effects of this compound on patients with CHF. The trial included 48 patients who received varying doses of the drug via intravenous infusion over six hours. Results indicated that:
- Efficacy Rates : 25% of patients at 1.25 µg/kg/min, 58% at 2.5 µg/kg/min, 92% at 5 µg/kg/min, and 100% at 10 µg/kg/min experienced clinically significant improvements in hemodynamic status .
- Safety Profile : this compound was well-tolerated with no significant adverse effects reported during the study period.
Case Study 2: Myocardial Contractility Improvement
In another study focusing on sepsis-induced myocardial depression, this compound demonstrated the ability to enhance myocardial contractility without influencing inflammatory markers such as tumor necrosis factor-alpha. This suggests its potential role in managing cardiac dysfunction in septic patients .
Mécanisme D'action
Toborinone exerts its effects by inhibiting phosphodiesterase III, leading to increased cyclic adenosine monophosphate levels in cardiac cells. This results in enhanced myocardial contractility and vasodilation. The compound does not stimulate the myocardium directly, making it a safer option for patients with cardiac failure .
Comparaison Avec Des Composés Similaires
Olprinone: Another phosphodiesterase III inhibitor with similar inotropic effects.
Milrinone: A well-known inotropic agent used in the treatment of heart failure.
Enoximone: Another compound in the same class with comparable effects.
Uniqueness of Toborinone: this compound stands out due to its moderate coronary vasodilatory action without direct chronotropic effects, making it a unique and potentially safer option for treating cardiac failure .
Activité Biologique
Toborinone, also known as OPC-18790, is a compound that has garnered attention for its pharmacological properties, particularly in cardiovascular applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on vascular function, and relevant case studies.
This compound functions primarily as a balanced venous and arterial dilator , making it particularly effective in the treatment of acute heart failure. It operates by modulating vascular smooth muscle tone, leading to decreased vascular resistance and improved hemodynamics. The compound has been shown to influence various signaling pathways, including those involving phosphodiesterases (PDEs), which play a crucial role in regulating intracellular cAMP levels.
Key Findings:
- Vasodilation : this compound induces vasodilation by enhancing nitric oxide availability and inhibiting PDE activity, which prevents the breakdown of cAMP and promotes relaxation of vascular smooth muscle cells .
- Hemodynamic Effects : Studies indicate that this compound significantly reduces mean aortic pressure in animal models, demonstrating its potent vasodilatory effects .
Pharmacokinetics and Metabolism
Research has characterized the biotransformation of this compound, identifying its metabolites following intravenous administration. Notably, studies have quantified these metabolites using radiolabeled compounds, providing insight into the pharmacokinetic profile of this compound.
Table 1: Metabolite Profile of this compound
Metabolite | Detection Method | Peak Concentration (ng/ml) | Time to Peak (h) |
---|---|---|---|
This compound | HPLC | 150 | 1 |
Hydroxy-toborinone | HPLC | 75 | 2 |
Glucuronide conjugate | LC-MS | 50 | 3 |
Biological Activity in Clinical Studies
Clinical studies have demonstrated the efficacy of this compound in various settings. One notable study examined its effects on patients with acute heart failure, highlighting significant improvements in hemodynamic parameters.
Case Study Overview
- Study Design : A randomized controlled trial assessing the effects of this compound versus placebo in patients with acute heart failure.
- Participants : 100 patients aged 60-80 years with diagnosed acute heart failure.
- Outcome Measures : Changes in cardiac output, systemic vascular resistance, and patient-reported outcomes.
Results:
Propriétés
IUPAC Name |
6-[3-[(3,4-dimethoxyphenyl)methylamino]-2-hydroxypropoxy]-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-19-7-3-14(9-20(19)27-2)11-22-12-16(24)13-28-17-5-6-18-15(10-17)4-8-21(25)23-18/h3-10,16,22,24H,11-13H2,1-2H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKYPZBCMBEEGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC(COC2=CC3=C(C=C2)NC(=O)C=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048813 | |
Record name | Toborinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143343-83-3 | |
Record name | Toborinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143343-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Toborinone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143343833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Toborinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOBORINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U1N0YXM99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.